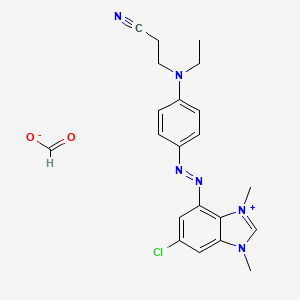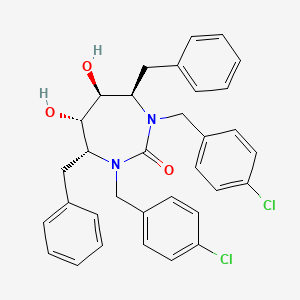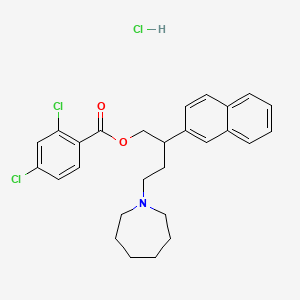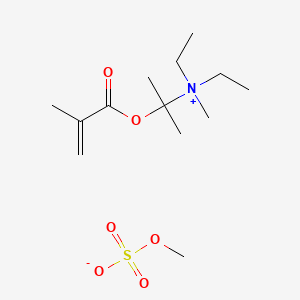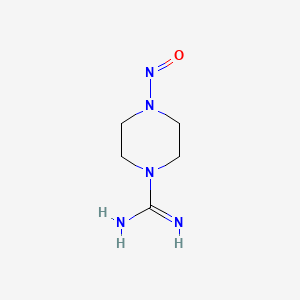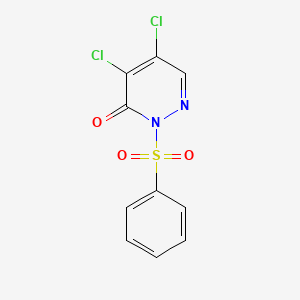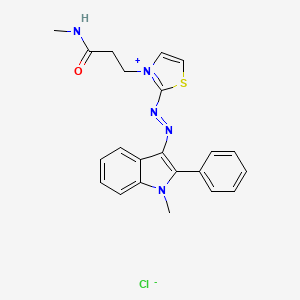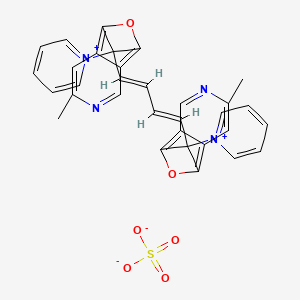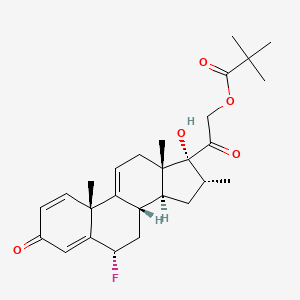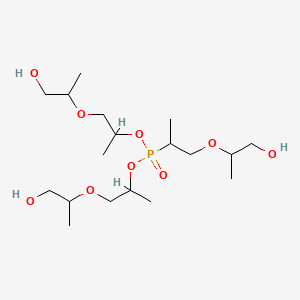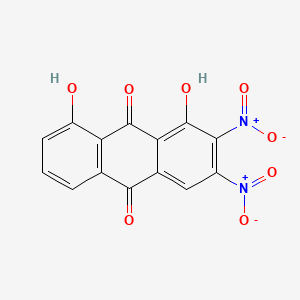
Methyldioctyldecylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyldioctyldecylammonium chloride is an organic compound classified as a quaternary ammonium salt. It is characterized by a nitrogen center substituted with two methyl groups and two long-chain alkyl groups. This structure imparts surfactant-like properties, making it useful in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyldioctyldecylammonium chloride can be synthesized through the reaction of a long-chain alkyl chloride with a tertiary amine. The reaction typically involves heating the reactants in an organic solvent under reflux conditions. The resulting product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction temperatures and the use of catalysts to enhance reaction rates. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Methyldioctyldecylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium salts .
Applications De Recherche Scientifique
Methyldioctyldecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to enhance reaction rates in biphasic systems.
Biology: It serves as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is employed in the formulation of disinfectants, fabric softeners, and antistatic agents.
Mécanisme D'action
The primary mechanism by which methyldioctyldecylammonium chloride exerts its effects is through the disruption of cell membranes. The long-chain alkyl groups interact with lipid bilayers, causing leakage of intracellular contents and subsequent cell death. This mechanism is particularly effective against a wide range of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyldioctadecylammonium chloride: Similar in structure but with longer alkyl chains.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with shorter alkyl chains.
Uniqueness
Methyldioctyldecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Propriétés
Numéro CAS |
77502-69-3 |
|---|---|
Formule moléculaire |
C27H58ClN |
Poids moléculaire |
432.2 g/mol |
Nom IUPAC |
decyl-methyl-dioctylazanium;chloride |
InChI |
InChI=1S/C27H58N.ClH/c1-5-8-11-14-17-18-21-24-27-28(4,25-22-19-15-12-9-6-2)26-23-20-16-13-10-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
IPBJXJKKLDVXPC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


